molecular formula C10H10O3 B1607563 2-(2-Acetylphenyl)acetic acid CAS No. 36073-90-2

2-(2-Acetylphenyl)acetic acid

Cat. No. B1607563
CAS RN: 36073-90-2
M. Wt: 178.18 g/mol
InChI Key: HREJMJGTFKNPAJ-UHFFFAOYSA-N
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Description

2-(2-Acetylphenyl)acetic acid, also known as Acetamidoacetic acid or N-Acetyl glycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Green Chemistry Applications

  • A Green Route for Acylation of Resorcinol with Acetic Acid : This study explores the synthesis of 2',4'-dihydroxyacetophenone, a key intermediate in various chemical processes, using acetic acid and resorcinol. The process employs eco-friendly catalysts like Amberlyst-36, aligning with green chemistry principles (Yadav & Joshi, 2002).

Detection and Analytical Applications

  • Fluorographic Detection of Radioactivity : A fluorographic method using acetic acid for detecting radioactivity in polyacrylamide gels was developed. This method, compared to others, offers technical advantages like no need for pre-fixing proteins in gels (Skinner & Griswold, 1983).

Reactivity and Kinetics

  • Aromatic Reactivity in Acid Cleavage : The study measured the rates of cleavage in sulfuric acid/acetic acid mixtures for various phenyltrimethylsilanes, including a compound with an acetyl group. It provided insights into the reactivity influenced by acetyl and other substituents (Eaborn, Salih, & Walton, 1972).

Adsorption Behavior

  • Adsorption Thermodynamics of Phenoxy Acetic Acid : This research focused on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials, revealing the efficacy of certain cation-exchangers in removing this compound from aqueous solutions (Khan & Akhtar, 2011).

Synthesis Processes

  • Synthesis of Acetic Acid via Methanol Hydrocarboxylation : The study reports a method for producing acetic acid from CO2, methanol, and H2, offering a significant advancement in synthetic chemistry and CO2 transformation (Qian et al., 2016).

Other Applications

  • Tautomerism in Acyl Carboxylic Acids : Investigating the ring-chain tautomerism in various acyl carboxylic acids, including 2-(2-acetylphenyl)acetic acid, this research contributes to the understanding of stereochemistry and steric interactions in these systems (Bowden & Byrne, 1996).

The scientific research applications of 2-(2-Acetylphenyl)acetic acid encompass various fields, including green chemistry, analytical chemistry, environmental science, and more. Below is a detailed overview based on recent scientific studies:

  • Green Chemistry Applications

    • A study on the acylation of resorcinol with acetic acid explored eco-friendly catalysts, aligning with green chemistry principles. This research is significant for developing sustainable chemical processes (Yadav & Joshi, 2002).
  • Analytical Applications

    • Fluorographic detection methods using acetic acid as the solvent were optimized for detecting radioactivity in polyacrylamide gels, offering technical advantages over traditional methods (Skinner & Griswold, 1983).
  • Chemical Reactivity and Kinetics

    • Research on the acid cleavage of disubstituted phenyltrimethylsilanes, including compounds with acetyl groups, provided insights into the reactivity influenced by acetyl and other substituents (Eaborn, Salih, & Walton, 1972).
  • Environmental Science and Adsorption Behavior

    • The adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on nano-composite materials was studied, revealing the efficacy of cation-exchangers in removing this compound from aqueous solutions (Khan & Akhtar, 2011).
  • Synthetic Chemistry

    • A route to produce acetic acid from CO2, methanol, and H2 was reported, representing significant progress in synthetic chemistry and CO2 transformation (Qian et al., 2016).

properties

IUPAC Name

2-(2-acetylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREJMJGTFKNPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189659
Record name Benzeneacetic acid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36073-90-2
Record name Benzeneacetic acid, 2-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036073902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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